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Compound of Interest

Compound Name: 6-(Phenoxymethyl)picolinaldehyde

CAS No.: 933791-32-3

Cat. No.: B11891755

Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 6-
(Phenoxymethyl)picolinaldehyde

This technical guide provides a comprehensive analysis of the expected spectroscopic data for

6-(Phenoxymethyl)picolinaldehyde. Designed for researchers, scientists, and professionals

in drug development, this document synthesizes foundational spectroscopic principles with

data from analogous structures to present a robust framework for the characterization and

verification of this compound. While a complete, peer-reviewed spectroscopic dataset for this

specific molecule is not readily available in public literature, this guide constructs a detailed,

predictive analysis based on its molecular structure, serving as an authoritative reference for

experimental work.

Introduction to 6-(Phenoxymethyl)picolinaldehyde
6-(Phenoxymethyl)picolinaldehyde is a heterocyclic aromatic aldehyde. Its structure features

a pyridine ring substituted at the 2-position with an aldehyde group and at the 6-position with a

phenoxymethyl ether linkage. This combination of a reactive aldehyde, a coordinating pyridine
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ring, and a bulky phenoxy group makes it a valuable intermediate in the synthesis of more

complex molecules, particularly in medicinal chemistry and materials science.

Molecular Structure and Properties:

Chemical Formula: C₁₃H₁₁NO₂[1]

Molecular Weight: 213.23 g/mol [1]

CAS Number: 1823496-98-5[1]

Accurate structural confirmation is the bedrock of chemical synthesis. The following sections

detail the predicted spectroscopic signatures that collectively form a unique fingerprint for this

molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 6-(Phenoxymethyl)picolinaldehyde, ¹H and ¹³C NMR will provide

definitive information on the electronic environment of each atom.

Predicted ¹H NMR Analysis
The proton NMR spectrum is anticipated to show distinct signals for the aldehyde, the two

aromatic rings, and the methylene bridge. The choice of solvent is critical; deuterated

chloroform (CDCl₃) is a common choice for similar compounds, offering good solubility without

interfering signals in key regions.

Causality of Experimental Choices:

Solvent: CDCl₃ is a standard, non-polar aprotic solvent that solubilizes many organic

compounds. Its single residual proton peak (~7.26 ppm) is well-documented and easily

distinguished from the aromatic signals of the analyte.

Frequency: A 400 MHz or higher spectrometer is recommended to achieve baseline

resolution of the complex multiplets expected in the aromatic region.
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Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for 6-
(Phenoxymethyl)picolinaldehyde in CDCl₃
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Predicted δ
(ppm)

Multiplicity Integration Assignment Rationale

~10.0 - 10.1 Singlet (s) 1H Aldehyde (CHO)

The aldehyde

proton is highly

deshielded by

the anisotropic

effect of the C=O

bond and resides

in a

characteristic

downfield region,

typically free of

other signals.[2]

[3]

~7.8 - 8.0 Triplet (t) 1H Pyridine H4

Protons on a

pyridine ring are

generally

deshielded. This

proton is coupled

to H3 and H5,

appearing as a

triplet.

~7.6 - 7.7 Doublet (d) 1H
Pyridine H3 or

H5

Coupled to the

H4 proton.

~7.4 - 7.5 Doublet (d) 1H
Pyridine H3 or

H5

Coupled to the

H4 proton.

~7.2 - 7.3 Triplet (t) 2H Phenyl (meta-H)

Protons on the

phenoxy ring,

deshielded by

the aromatic

system.

~6.9 - 7.0 Triplet (t) 1H Phenyl (para-H)

The para-proton

of the phenoxy

group.
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~6.8 - 6.9 Doublet (d) 2H Phenyl (ortho-H)

These protons

are closest to the

electron-donating

ether oxygen,

experiencing a

slight shielding

effect compared

to other phenyl

protons.

~5.4 - 5.5 Singlet (s) 2H
Methylene (-O-

CH₂-Py)

These protons

are adjacent to

two

electronegative

atoms (O and N-

containing ring),

placing them in a

moderately

deshielded

environment.

The singlet

multiplicity

indicates no

adjacent protons.

Predicted ¹³C NMR Analysis
The ¹³C NMR spectrum provides a count of unique carbon environments and information about

their functional type.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-(Phenoxymethyl)picolinaldehyde
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Predicted δ (ppm) Carbon Assignment Rationale

~192 - 194 Aldehyde (C=O)

The carbonyl carbon of an

aldehyde is one of the most

deshielded signals in a ¹³C

spectrum.[4]

~160 - 162 Pyridine C6 (C-O)

The pyridine carbon directly

attached to the ether oxygen is

significantly deshielded.

~158 - 159 Phenyl C1 (C-O)

The ipso-carbon of the

phenoxy group, attached to the

ether oxygen.

~152 - 154 Pyridine C2 (C-CHO)
The pyridine carbon bearing

the aldehyde group.

~137 - 138 Pyridine C4
Aromatic CH carbon on the

pyridine ring.

~129 - 130 Phenyl (meta-C)
Aromatic CH carbons on the

phenoxy ring.

~121 - 123 Phenyl (para-C)
Aromatic CH carbon on the

phenoxy ring.

~120 - 121 Pyridine C3 or C5
Aromatic CH carbons on the

pyridine ring.

~118 - 119 Pyridine C3 or C5
Aromatic CH carbons on the

pyridine ring.

~114 - 115 Phenyl (ortho-C)
Aromatic CH carbons on the

phenoxy ring.

~70 - 72 Methylene (-O-CH₂-Py)

The aliphatic carbon of the

ether linkage, deshielded by

the adjacent oxygen atom and

pyridine ring.
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Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the

molecule's substructures through fragmentation analysis. Electrospray Ionization (ESI) is a soft

ionization technique suitable for this molecule, which should readily form a protonated

molecular ion [M+H]⁺.

Expected Molecular Ion: For the molecular formula C₁₃H₁₁NO₂, the exact mass is 213.0790

u. In a high-resolution mass spectrometer (HRMS), the protonated molecule [M+H]⁺ would

be observed at m/z 214.0868. A low-resolution instrument would show this peak at m/z 214.

Key Fragmentation Pathways:

Loss of Phenoxy Radical: A primary fragmentation would be the cleavage of the ether

bond, leading to the loss of a phenoxy radical (•OPh, 93 u). This would generate a

prominent fragment ion at m/z 120.

Loss of CHO: Cleavage of the aldehyde group (29 u) could occur, leading to a fragment at

m/z 184.

Tropylium Ion Formation: The phenoxymethyl portion may fragment to form the highly

stable tropylium ion (C₇H₇⁺) at m/z 91.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation corresponding to molecular vibrations.[5]

Causality of Spectral Features: Different bond types (e.g., C=O, C-O, C=C, C-H) vibrate at

characteristic frequencies. The presence and position of these absorption bands confirm the

functional groups.[6]

Table 3: Predicted IR Absorption Bands for 6-(Phenoxymethyl)picolinaldehyde
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Wavenumber
(cm⁻¹)

Vibration Type Intensity Rationale

~3050 - 3100 Aromatic C-H Stretch Medium

C-H stretching

vibrations on sp²-

hybridized carbons

(aromatic rings)

consistently appear

above 3000 cm⁻¹.[7]

~2850 - 2950 Aliphatic C-H Stretch Weak
C-H stretching from

the -CH₂- group.

~2720 & ~2820
Aldehyde C-H Stretch

(Fermi Doublet)
Weak

This pair of weak

bands is highly

characteristic of an

aldehyde C-H stretch

and is often used as a

diagnostic tool.[7]

~1700 - 1715 Aldehyde C=O Stretch Strong

The strong carbonyl

stretch is one of the

most prominent peaks

in the spectrum.

Conjugation with the

pyridine ring may shift

this to a slightly lower

wavenumber.

~1580 & ~1480
Aromatic C=C Ring

Stretch
Medium

These absorptions are

characteristic of the

carbon-carbon

stretching vibrations

within the pyridine and

phenyl rings.[7]

~1240 - 1260 Aryl-Alkyl Ether C-O

Stretch (Asymmetric)

Strong The asymmetric C-O-

C stretching vibration

of the ether linkage is
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typically a strong,

prominent band.

~1020 - 1050
Aryl-Alkyl Ether C-O

Stretch (Symmetric)
Medium

The corresponding

symmetric stretch of

the ether.

Experimental Protocols & Workflow
The following protocols are self-validating systems designed for the unambiguous

characterization of 6-(Phenoxymethyl)picolinaldehyde.

Protocol: NMR Sample Preparation and Acquisition
Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal

standard.

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation: Insert the tube into the NMR spectrometer (e.g., Bruker Avance 400 MHz).

[8]

Tuning & Shimming: Tune the probe for ¹H and ¹³C frequencies and perform automated or

manual shimming to optimize magnetic field homogeneity. A well-shimmed sample will show

sharp, symmetrical peaks for the TMS signal.

¹H Acquisition: Acquire a standard one-dimensional proton spectrum with 16-32 scans.

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural

abundance of ¹³C, 1024 or more scans may be required to achieve an adequate signal-to-

noise ratio.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00

ppm.
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Protocol: Mass Spectrometry (ESI-TOF)
Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a 50:50 mixture of

acetonitrile and water with 0.1% formic acid. The acid facilitates protonation for positive ion

mode detection.

Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min using a

syringe pump.

Instrument Settings (Positive Ion Mode):

Capillary Voltage: 3.5 - 4.0 kV

Source Temperature: 120 °C

Desolvation Gas (N₂): Flow rate appropriate for the instrument.

Mass Range: m/z 50 - 500

Calibration: Perform an external mass calibration immediately prior to the run using a known

calibration standard (e.g., sodium formate) to ensure high mass accuracy.

Acquisition: Acquire data for 1-2 minutes to obtain an averaged, high-resolution spectrum.

The presence of the expected m/z for the [M+H]⁺ ion within a 5 ppm mass accuracy window

validates the elemental composition.

Protocol: Infrared Spectroscopy (ATR-FTIR)
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond

or germanium) is clean. Record a background spectrum of the empty crystal. This is a critical

step to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good

contact between the sample and the crystal.

Acquisition: Co-add 32-64 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
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Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after

analysis.

Visualized Workflow for Structural Confirmation
The following diagram illustrates the logical flow of using multiple spectroscopic techniques to

achieve unambiguous structural verification.

Hypothesis

Experimental Analysis

Data Interpretation

Conclusion

Proposed Structure
6-(Phenoxymethyl)picolinaldehyde

C13H11NO2 | MW: 213.23

Mass Spectrometry (MS)

Acquire Data

NMR Spectroscopy
(1H & 13C)

Acquire Data

Infrared (IR) Spectroscopy

Acquire Data

Molecular Weight Confirmed
[M+H]+ @ m/z 214.0868
Key Fragments Observed

Analyze Spectrum

Correct Proton/Carbon Count
Shifts & Splitting Match

Key Correlations Observed

Analyze Spectra

Functional Groups Confirmed
C=O @ ~1710 cm-1

C-O-C @ ~1250 cm-1

Analyze Spectrum

Structure Verified

Corroborate Evidence Corroborate Evidence Corroborate Evidence

Click to download full resolution via product page

Caption: Integrated workflow for spectroscopic verification.

Conclusion
The structural elucidation of 6-(Phenoxymethyl)picolinaldehyde relies on a multi-technique

spectroscopic approach. The predicted ¹H and ¹³C NMR spectra define the precise atomic

connectivity and chemical environment of the C-H framework. Mass spectrometry confirms the

elemental composition and molecular weight, while IR spectroscopy verifies the presence of

key functional groups, notably the aldehyde carbonyl and the aryl-alkyl ether linkage. By

following the detailed protocols and comparing experimental results with the predictive data

outlined in this guide, researchers can confidently confirm the identity and purity of this

valuable synthetic intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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